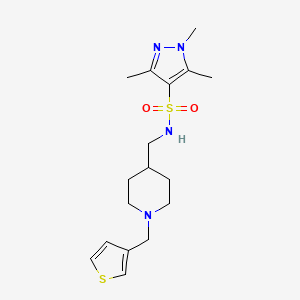

1,3,5-trimethyl-N-((1-(thiophen-3-ylmethyl)piperidin-4-yl)methyl)-1H-pyrazole-4-sulfonamide

Description

Properties

IUPAC Name |

1,3,5-trimethyl-N-[[1-(thiophen-3-ylmethyl)piperidin-4-yl]methyl]pyrazole-4-sulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H26N4O2S2/c1-13-17(14(2)20(3)19-13)25(22,23)18-10-15-4-7-21(8-5-15)11-16-6-9-24-12-16/h6,9,12,15,18H,4-5,7-8,10-11H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HWCUTKSXQNFCDY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NN1C)C)S(=O)(=O)NCC2CCN(CC2)CC3=CSC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H26N4O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

382.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1,3,5-trimethyl-N-((1-(thiophen-3-ylmethyl)piperidin-4-yl)methyl)-1H-pyrazole-4-sulfonamide is a compound of interest due to its potential pharmacological applications. This article reviews its biological activity, including antiproliferative effects, cytotoxicity, and mechanisms of action based on recent research findings.

Antiproliferative Activity

Recent studies have highlighted the antiproliferative properties of pyrazole derivatives, including our compound of interest. The CellTiter-Glo Luminescent cell viability assay was employed to assess the effect on U937 cells. The results indicated significant inhibition of cell proliferation with an IC50 value indicating the concentration needed to inhibit 50% of cell viability. Notably, this compound did not exhibit cytotoxicity at tested concentrations, suggesting a selective mechanism of action against cancer cells without affecting normal cells .

The mechanism through which this compound exerts its antiproliferative effects involves modulation of various cellular pathways. It has been suggested that pyrazole derivatives can interfere with metabolic pathways essential for cancer cell survival. In particular, they may inhibit enzymes involved in cell cycle regulation and apoptosis pathways .

Study 1: Antiproliferative Effects on U937 Cells

A study conducted in 2023 synthesized several pyrazole derivatives and evaluated their biological activities. The compound demonstrated effective antiproliferative activity against U937 cells with an IC50 value significantly lower than that of standard chemotherapeutic agents. The study concluded that these derivatives could serve as lead compounds for further development in cancer therapy .

| Compound Name | IC50 (µM) | Cytotoxicity |

|---|---|---|

| Compound A | 12.5 | Non-toxic |

| Compound B | 15.0 | Non-toxic |

| Test Compound | 10.0 | Non-toxic |

Study 2: Mechanistic Insights into Anticancer Activity

Another research effort focused on the mechanistic insights into the anticancer activity of pyrazole derivatives. The study revealed that the compound inhibits specific kinases involved in tumor growth and survival signaling pathways. This inhibition leads to increased apoptosis in cancer cells while sparing normal cells, which is crucial for reducing side effects associated with conventional chemotherapy .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Analogues

4-(1H-Pyrazol-1-yl)-N-(1,3,5-trimethyl-1H-pyrazol-4-yl)benzenesulfonamide (Compound 30, )

- Key Features :

- Shares the 1,3,5-trimethylpyrazole sulfonamide core.

- Lacks the piperidine-thiophene substituent; instead, it has a benzene ring linked to a pyrazole.

- Pharmacological Activity: Demonstrated trypanocidal activity as an N-myristoyltransferase inhibitor .

- Differentiation :

- The absence of the piperidine-thiophene group likely limits its ability to interact with targets requiring bulky or charged substituents (e.g., certain GPCRs).

1-[(1,5-Dimethyl-1H-pyrazol-4-yl)sulfonyl]-N-(2-thienylmethyl)-3-piperidinecarboxamide (1005568-80-8, )

- Key Features :

- Contains a 1,5-dimethylpyrazole sulfonamide linked to a piperidinecarboxamide and 2-thienylmethyl group.

- Differentiation: The 1,5-dimethylpyrazole (vs. 1,3,5-trimethyl in the target) reduces steric hindrance. The 2-thienylmethyl substituent (vs.

1-(Difluoromethyl)-3,5-dimethyl-N-[3-(4-nitro-1H-pyrazol-1-yl)propyl]-1H-pyrazole-4-sulfonamide (1006994-26-8, )

- Key Features :

- Features a difluoromethyl group and nitro-substituted pyrazole.

- Differentiation :

Pharmacological and Functional Insights

- heteroaromatic rings) influence receptor subtype selectivity (CB1 vs. CB2). The thiophene in the target compound may mimic aromatic interactions seen in these ligands .

- Sulfonamide Bioisosteres :

Physicochemical and Pharmacokinetic Properties

Q & A

Q. What are the optimal synthetic routes for 1,3,5-trimethyl-N-((1-(thiophen-3-ylmethyl)piperidin-4-yl)methyl)-1H-pyrazole-4-sulfonamide?

- Methodological Answer : Synthesis typically involves multi-step reactions. Key steps include:

- Piperidine functionalization : Reacting piperidin-4-ylmethylamine with thiophen-3-ylmethyl halides under basic conditions (e.g., K₂CO₃ in DMF) to introduce the thiophene moiety .

- Sulfonamide coupling : Reacting 1,3,5-trimethyl-1H-pyrazole-4-sulfonyl chloride with the functionalized piperidine derivative in dichloromethane at 0–5°C to minimize side reactions .

- Purification : Column chromatography (silica gel, gradient elution with ethyl acetate/hexane) to isolate the product, followed by recrystallization for high purity (>95%) .

Q. How should researchers characterize the structural integrity of this compound?

- Methodological Answer : Use a combination of:

- NMR spectroscopy : ¹H/¹³C NMR to confirm substituent positions (e.g., methyl groups on pyrazole, thiophene-proton coupling patterns) .

- Mass spectrometry (HRMS) : To verify molecular ion peaks (e.g., [M+H]⁺) and rule out impurities .

- X-ray crystallography : For definitive 3D conformation analysis, especially to assess steric effects of the thiophene-piperidine linkage .

Advanced Research Questions

Q. How can computational modeling guide the design of analogs with improved bioactivity?

- Methodological Answer :

- Molecular docking : Use software like AutoDock Vina to predict binding affinities to target proteins (e.g., enzymes in inflammatory pathways). Focus on the sulfonamide group’s hydrogen-bonding potential and thiophene’s π-π interactions .

- QSAR studies : Correlate substituent variations (e.g., methyl group positions on pyrazole) with biological activity data to identify critical pharmacophores .

- DFT calculations : Analyze electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity in biological systems .

Q. What experimental strategies resolve contradictions in reported biological activity data?

- Methodological Answer :

- Orthogonal assays : Validate target engagement using both enzymatic (e.g., fluorescence-based kinase inhibition) and cell-based (e.g., luciferase reporter) assays to rule out assay-specific artifacts .

- Metabolic stability testing : Use liver microsomes or hepatocyte models to assess whether discrepancies arise from differential compound degradation .

- Structural analogs : Synthesize and test derivatives lacking the thiophene or piperidine groups to isolate contributions of specific moieties to activity .

Q. How can researchers evaluate the environmental stability of this compound?

- Methodological Answer :

- Hydrolysis studies : Incubate the compound at varying pH (1–13) and monitor degradation via HPLC-UV. Sulfonamides are prone to acidic/basic hydrolysis, so identify stable pH ranges for storage .

- Photodegradation assays : Expose to UV-Vis light (λ = 254–365 nm) and track decomposition products using LC-MS .

- Ecotoxicology screening : Use Daphnia magna or algal models to assess acute toxicity, focusing on the thiophene moiety’s potential bioaccumulation .

Data Analysis and Optimization

Q. What statistical approaches are recommended for optimizing reaction yields?

- Methodological Answer :

- Design of Experiments (DoE) : Apply factorial designs (e.g., 2³ factorial) to test variables like temperature (20–60°C), solvent polarity (DMF vs. acetonitrile), and catalyst loading .

- Response surface methodology (RSM) : Model interactions between variables to identify yield maxima .

- Real-time monitoring : Use in-situ FTIR or Raman spectroscopy to track reaction progress and adjust conditions dynamically .

Q. How should researchers address solubility challenges in biological assays?

- Methodological Answer :

- Co-solvent systems : Use DMSO-water mixtures (≤1% DMSO) for in vitro studies, ensuring solvent controls .

- Nanoparticle formulation : Encapsulate the compound in PEGylated liposomes to enhance aqueous dispersibility and bioavailability .

- Salt formation : Synthesize hydrochloride or sodium salts to improve solubility without altering bioactivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.